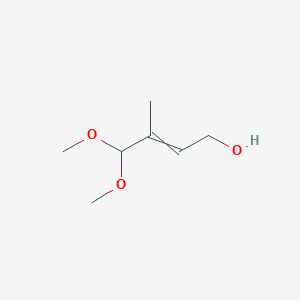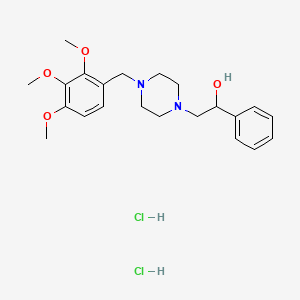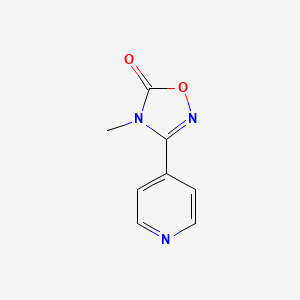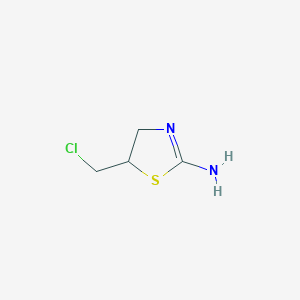
5-(Chloromethyl)-4,5-dihydro-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-4,5-dihydro-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound is characterized by the presence of a chloromethyl group attached to the thiazole ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-4,5-dihydro-1,3-thiazol-2-amine typically involves the reaction of allyl isothiocyanate with chlorine. The reaction is carried out at temperatures ranging from 0°C to 150°C . Another method involves the chlorination of 1-isothiocyanic acid base-2-chloro-2-propene in an organic solvent at temperatures between 5°C and 20°C .
Industrial Production Methods
Industrial production of this compound often employs continuous flow processing to optimize reaction conditions and improve yield. This method allows for better control over reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-4,5-dihydro-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include various substituted thiazoles.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones, depending on the reaction conditions.
Scientific Research Applications
5-(Chloromethyl)-4,5-dihydro-1,3-thiazol-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-4,5-dihydro-1,3-thiazol-2-amine involves the formation of covalent bonds with target molecules. The chloromethyl group is highly reactive and can form bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . The compound can also interact with DNA and other biomolecules, affecting cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-chloromethylthiazole: Similar in structure but with an additional chlorine atom on the thiazole ring.
5-Chloromethylfurfural: Contains a furan ring instead of a thiazole ring, leading to different reactivity and applications.
Uniqueness
5-(Chloromethyl)-4,5-dihydro-1,3-thiazol-2-amine is unique due to its specific combination of a chloromethyl group and a thiazole ring. This combination imparts distinct chemical properties, making it a valuable intermediate in various synthetic and industrial processes. Its ability to form covalent bonds with biological molecules also makes it a useful tool in biochemical research and drug development .
Properties
CAS No. |
64470-74-2 |
|---|---|
Molecular Formula |
C4H7ClN2S |
Molecular Weight |
150.63 g/mol |
IUPAC Name |
5-(chloromethyl)-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C4H7ClN2S/c5-1-3-2-7-4(6)8-3/h3H,1-2H2,(H2,6,7) |
InChI Key |
RVUBAILDBCFEPP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC(=N1)N)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-methyl-2-[(4-nitrobenzoyl)oxy]-N-phenyl-](/img/structure/B14481033.png)
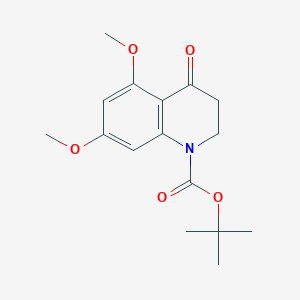
![2,2,2-Trichloro-N-[(methylsulfanyl)methyl]acetamide](/img/structure/B14481046.png)
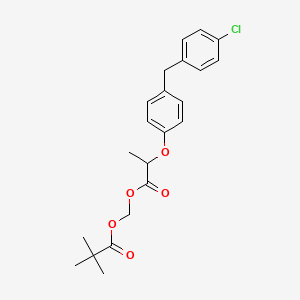

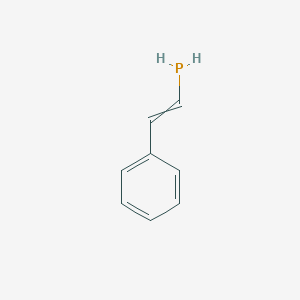
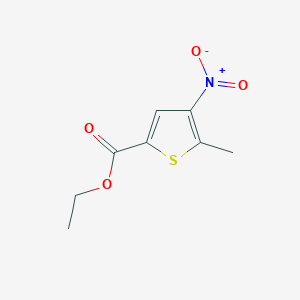
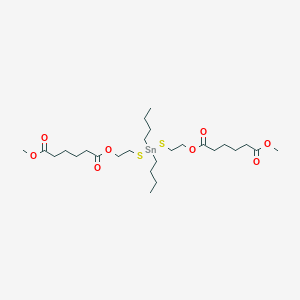
![1-[2-(Dimethylamino)ethyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14481082.png)
![(1S)-6,8-Dioxabicyclo[3.2.1]octane](/img/structure/B14481090.png)
